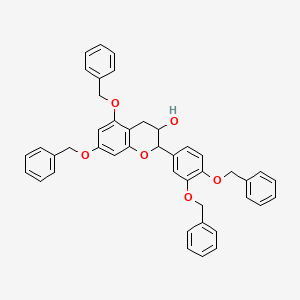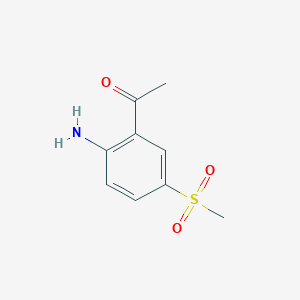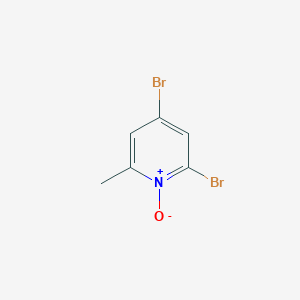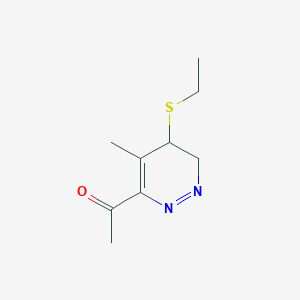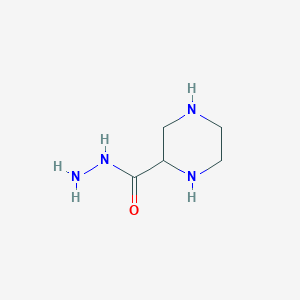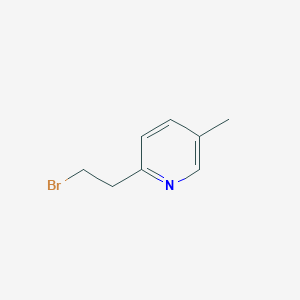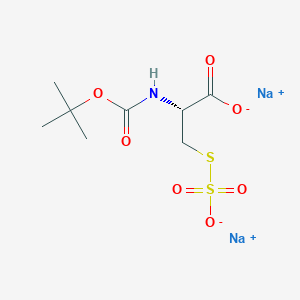
Sodium(R)-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfonatothio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the sulfonatothio group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonatothio group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonatothio group can yield sulfonic acids, while reduction can produce thiols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Wirkmechanismus
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for targeted modifications. The sulfonatothio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonato)propanoate: Similar structure but lacks the thio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonyl)propanoate: Contains a sulfonyl group instead of a sulfonatothio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(thiol)propanoate: Features a thiol group instead of a sulfonatothio group.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is unique due to the presence of both the Boc protecting group and the sulfonatothio group. This combination allows for selective reactions and modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H13NNa2O7S2 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
disodium;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C8H15NO7S2.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17-18(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI-Schlüssel |
GNQDJGADSWTAAO-XRIGFGBMSA-L |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
